N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
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Description
N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide involve complex chemical processes, highlighting their structural and functional diversity. For example, studies have shown the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through condensation reactions, characterized by spectroscopic techniques such as LCMS, NMR, and IR, as well as X-ray diffraction data (Sanjeevarayappa et al., 2015). Such compounds exhibit moderate antibacterial and anthelmintic activities, indicating potential bioactive properties.
Biological Activities
The exploration of biological activities of compounds structurally related to this compound reveals diverse therapeutic potentials. For instance, the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, including 1,3,4-oxadiazole derivatives, has shown varying degrees of antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). These findings suggest the potential utility of such compounds in the development of new antimicrobial agents.
Anticancer Potential
The synthesis and evaluation of heterocyclic carboxamides, including derivatives related to the chemical structure , have been explored as potential antipsychotic agents, providing insights into the medicinal chemistry efforts aimed at treating complex diseases (Norman et al., 1996). Although not directly related to anticancer research, the methodologies and biological assays utilized in these studies contribute to the broader understanding of how such compounds can be harnessed for therapeutic purposes.
Enzyme Inhibition
Compounds structurally akin to this compound have been studied for their potential as enzyme inhibitors, indicating their significance in drug discovery efforts targeting specific biochemical pathways. The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors based on the thiazole-aminopiperidine hybrid analogues underscore the importance of structural optimization in enhancing biological activity against target enzymes (Jeankumar et al., 2013).
Properties
IUPAC Name |
N-tert-butyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-16(2,3)17-15(21)20-7-4-5-11(9-20)13-18-19-14(22-13)12-6-8-23-10-12/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTORJJHNZGOUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.